Cas no 2680824-82-0 (benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate)

Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate is a specialized carbamate derivative featuring a cyano-substituted methyl group and a tert-butylphenyl moiety. This compound exhibits unique structural characteristics, making it valuable in synthetic organic chemistry and pharmaceutical research. The presence of the electron-withdrawing cyano group enhances reactivity in nucleophilic substitution reactions, while the tert-butylphenyl group contributes to steric stability and lipophilicity. The benzyl carbamate moiety provides a versatile protecting group for amines, enabling selective deprotection under mild conditions. Its well-defined molecular architecture allows for precise modifications in drug discovery and agrochemical development. The compound's stability under various conditions and high purity make it suitable for advanced research applications requiring consistent performance.
benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate structure
2680824-82-0 structure
Product name:benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate
CAS No:2680824-82-0
MF:C20H22N2O2
MW:322.400885105133
CID:5635425
PubChem ID:165930803

benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28294275
    • 2680824-82-0
    • benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
    • benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate
    • Inchi: 1S/C20H22N2O2/c1-20(2,3)17-11-9-16(10-12-17)18(13-21)22-19(23)24-14-15-7-5-4-6-8-15/h4-12,18H,14H2,1-3H3,(H,22,23)
    • InChI Key: RQRCKJFUGODARC-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(C#N)C1C=CC(=CC=1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 322.168127949g/mol
  • Monoisotopic Mass: 322.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.1Ų
  • XLogP3: 4.6

benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28294275-0.1g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28294275-1.0g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28294275-10.0g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28294275-5g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0
5g
$3520.0 2023-09-08
Enamine
EN300-28294275-10g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0
10g
$5221.0 2023-09-08
Enamine
EN300-28294275-1g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0
1g
$1214.0 2023-09-08
Enamine
EN300-28294275-0.25g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28294275-5.0g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28294275-0.05g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28294275-0.5g
benzyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate
2680824-82-0 95.0%
0.5g
$1165.0 2025-03-19

Additional information on benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate

Professional Introduction to Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate (CAS No. 2680824-82-0)

Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate, with the CAS number 2680824-82-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this molecule, including the presence of a benzyl group, a tert-butylphenyl moiety, and a cyano-substituted methylcarbamate moiety, contribute to its unique chemical properties and reactivity, making it a valuable tool in synthetic organic chemistry.

The benzyl group in Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate plays a crucial role in enhancing the solubility and stability of the compound. This feature is particularly important in pharmaceutical applications where solubility is a critical factor for drug absorption and bioavailability. Additionally, the tert-butylphenyl group introduces steric hindrance, which can influence the electronic properties and reactivity of the molecule. The cyano-substituent, on the other hand, provides a site for further functionalization, enabling chemists to modify the compound for specific applications.

In recent years, there has been a growing interest in carbamates as pharmacophores due to their ability to interact with biological targets in various ways. For instance, carbamates have been shown to exhibit inhibitory activity against enzymes such as carbonic anhydrase and proteases. The structural motif of Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate makes it a promising candidate for designing novel inhibitors with enhanced potency and selectivity. This has led to extensive research into its derivatives and analogs, aiming to uncover new therapeutic agents.

One of the most exciting areas of research involving Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate is its application in the development of agrochemicals. Carbamates are well-known for their effectiveness as insecticides and herbicides, and this compound has shown potential in preliminary studies as a precursor for novel agrochemical formulations. The combination of the benzyl and tert-butylphenyl groups enhances its binding affinity to biological targets in pests, while the cyano group provides stability under various environmental conditions.

The synthesis of Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate involves multi-step organic reactions that showcase the expertise of synthetic chemists. The process typically begins with the preparation of tert-butylaniline, which is then coupled with benzoyl chloride to form 4-tert-butylanilobenzoyl chloride. This intermediate is subsequently reacted with sodium cyanide to introduce the cyano group, followed by treatment with methyl carbamate to complete the formation of the target compound. Each step in this synthesis requires precise control over reaction conditions to ensure high yield and purity.

The use of computational chemistry has also played a significant role in understanding the properties and reactivity of Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the molecular level. These studies have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives. Additionally, computational methods have been used to optimize synthetic routes, reducing costs and improving efficiency.

In conclusion, Benzyl N-(4-tert-butylphenyl)(cyano)methylcarbamate (CAS No. 2680824-82-0) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features make it an excellent candidate for further research and development. As our understanding of organic chemistry continues to advance, compounds like this one will play an increasingly important role in addressing global challenges in health and agriculture.

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